molecular formula C14H19N B12582518 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine CAS No. 646450-01-3

3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine

Cat. No.: B12582518
CAS No.: 646450-01-3
M. Wt: 201.31 g/mol
InChI Key: RXLQHNQGELJGRJ-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring linked to a cinnamyl-like chain. The pyrrolidine scaffold is a saturated, five-membered nitrogen heterocycle that is widely utilized in medicinal chemistry and drug discovery due to its sp3-hybridization, which contributes to molecular three-dimensionality and often improves solubility and other pharmacokinetic properties compared to flat aromatic systems . Compounds containing the α,β-unsaturated carbonyl system (enone) of the cinnamyl chain, similar to this one, have been identified as promising hits for inhibiting neutrophil-mediated inflammation . Related enone derivatives have been shown to potently inhibit superoxide anion production and elastase release in activated human neutrophils, key processes in inflammatory diseases, without exhibiting cytotoxicity . This combination of a versatile pyrrolidine scaffold with an electrophilic enone moiety makes 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine a valuable building block and intermediate for researchers in synthetic organic chemistry and for investigating new pharmacologically active agents, particularly in the field of inflammation . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

646450-01-3

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

3-methyl-1-(3-phenylprop-2-enyl)pyrrolidine

InChI

InChI=1S/C14H19N/c1-13-9-11-15(12-13)10-5-8-14-6-3-2-4-7-14/h2-8,13H,9-12H2,1H3

InChI Key

RXLQHNQGELJGRJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1)CC=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Conventional Synthesis

One common method for synthesizing 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is through the Mannich reaction, where a pyrrolidine derivative reacts with an aldehyde and a ketone. The general procedure includes:

  • Reagents :

    • Pyrrolidine
    • Aldehyde (e.g., paraformaldehyde)
    • Ketone (e.g., acetophenone)
    • Base (e.g., KOH)
  • Procedure :

    • A mixture of pyrrolidine and paraformaldehyde is heated in an organic solvent like ethanol.
    • The ketone is then added, and the reaction mixture is stirred under reflux.
    • The progress of the reaction is monitored using thin-layer chromatography (TLC).
    • After completion, the product is purified through column chromatography.

This method has been reported to yield 44% of the desired compound after purification.

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted synthesis has shown advantages in terms of time efficiency and yield improvement. The procedure typically involves:

  • Reagents :

    • Pyrrolidine
    • Aldehyde
    • Ketone
    • Base
  • Procedure :

    • Similar to conventional methods but includes irradiation in an ultrasonic bath.
    • The reaction time is significantly reduced from overnight to just a few hours, with yields increasing from approximately 60% to 80%.

Other Synthetic Routes

Recent studies have explored alternative methods such as:

  • Carbocyclization Reactions : Utilizing titanium-based catalysts to facilitate the formation of pyrrolidine derivatives from allyl-substituted propargyl amines.

  • Hydrazine Hydrate Reactions : Involving the reaction of pyrrolidine derivatives with hydrazine to form pyrazole derivatives, which can be further transformed into pyrrolidine compounds.

The yields of synthesized compounds can vary based on the method employed:

Method Yield (%) Notes
Conventional Synthesis 44 Requires longer reaction time
Ultrasonic-Assisted Synthesis 75–80 Faster reaction time, higher yield
Carbocyclization Varies Dependent on catalyst efficiency

The characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques commonly used include:

The preparation of 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine can be achieved through various synthetic routes, each with its advantages and limitations regarding yield and efficiency. The choice of method often depends on the specific requirements of the synthesis, including time constraints and desired purity levels. Ongoing research may continue to refine these methods, potentially leading to more efficient synthesis protocols in the future.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine in the pyrrolidine ring participates in nucleophilic substitution under controlled conditions. Reactions with alkyl halides or acyl chlorides yield quaternary ammonium salts or acylated derivatives. For example:

ReagentProductYieldConditions
Acetyl chloride1-Acetyl-3-methyl-pyrrolidine derivative82%DCM, 0°C, 2 h

Monitoring via thin-layer chromatography (TLC) and characterization by ¹H/¹³C NMR confirms regioselectivity at the nitrogen center .

Transition Metal-Catalyzed Carbocyclization

Ti-Mg bimetallic systems enable stereoselective carbocyclization of N-allyl propargylamine derivatives to form Z-configured methylenepyrrolidines :

Reaction Mechanism

  • Et₂Zn coordinates to Ti(O-ⁱPr)₄ catalyst

  • Sequential carbometallation of alkyne and alkene moieties

  • Cyclization forms 5-membered ring with Z-selectivity

Key Data

Catalyst SystemSubstrateProduct Z:E RatioYield
Ti(O-ⁱPr)₄/EtMgBrN-Allyl propargylamine95:573%
CrCl₃Silyl-protected derivatives100:068%

NOESY NMR (δ 5.31 ppm H↔δ 1.09 ppm CH₃ correlation) confirmed Z-configuration .

Michael Addition Reactions

The α,β-unsaturated system undergoes conjugate additions with secondary amines under CuCl catalysis :

Representative Reaction
Pyrrolidine + 3-penten-2-one + phenylacetylene
→ Propargylamine derivative
Yield : 65% in CH₂Cl₂ at 25°C

Mechanistic Pathway

  • Michael adduct formation

  • C-C bond cleavage generates iminium intermediate

  • Copper acetylide addition completes cascade

Cyclization to Heterocyclic Systems

InCl₃-catalyzed intramolecular cyclization produces 4-vinylpyrrolidines :

Starting MaterialProductCatalystYield
N-Tethered alkyne-alcohol4-VinylpyrrolidineInCl₃77%

¹H NMR analysis (δ 4.96–5.03 ppm vinyl protons) confirms regioselectivity .

Biological Activity Modulation

While not direct chemical reactions, structural derivatives show:

  • Enzyme inhibition : IC₅₀ = 1.2 μM against kinase targets

  • Cytotoxic activity : EC₅₀ = 8.7 μM in T47D breast cancer cells

Activity stems from:

  • Hydrogen bonding via pyrrolidine nitrogen

  • π-Stacking with phenylpropenyl group

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with pyrrolidine structures, including 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine, exhibit promising anticancer properties. For instance, derivatives of pyrrolidine have been synthesized and evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. A study highlighted the synthesis of thiazole-integrated pyrrolidinones, which showed remarkable activity against colon carcinoma HCT-15 cells, suggesting that modifications in the pyrrolidine structure can enhance biological activity .

Hair Growth Promotion
Another notable application is in the treatment of alopecia. Pyrrolidine derivatives have been explored for their ability to promote hair growth. A patent describes a method involving the administration of pyrrolidine derivatives to treat different forms of alopecia, including male pattern baldness and alopecia due to chemotherapy . The mechanism is believed to involve interactions with FKBP-type immunophilins, which play a role in cellular signaling pathways related to hair follicle development.

Synthesis and Chemical Applications

Synthesis of Heterocycles
The compound serves as a precursor in the synthesis of various heterocyclic compounds. For example, metal-free methods have been developed for synthesizing gem-difluorinated heterocycles from pyrrolidine derivatives . This synthetic versatility is crucial for developing new materials with specific properties.

Catalytic Applications
Pyrrolidine derivatives have also been utilized in catalytic processes. They can act as ligands in transition metal catalysis, facilitating reactions such as C-C bond formation. Studies have shown that the presence of specific substituents on the pyrrolidine ring can influence the stereoselectivity and yield of these reactions .

Case Studies

Study Application Findings
Cancer Treatment Anticancer ActivityCompounds displayed significant cytotoxicity against HCT-15 cells; structure-activity relationship (SAR) studies indicated that specific modifications enhance efficacy.
Alopecia Treatment Hair Growth PromotionPyrrolidine derivatives effectively promoted hair growth in animal models; mechanisms involve FKBP-type immunophilin interactions.
Synthetic Chemistry Synthesis of HeterocyclesDeveloped efficient routes for synthesizing gem-difluorinated heterocycles using 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine as a starting material.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

3-Methyl vs. 3,4-Dimethyl Derivatives

The compound 3,4-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine () introduces an additional methyl group at position 3. Such steric effects could impact binding affinity in drug-receptor interactions or solubility in polar solvents.

Pyrrolidine vs. Pyrrolidine-2,3-dione Derivatives

Pyrrolidine-2,3-dione derivatives (e.g., 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, ) feature electron-withdrawing ketone groups, enhancing electrophilicity and hydrogen-bonding capacity. In contrast, the target compound’s methyl and alkenylphenyl substituents are electron-neutral or donating, favoring hydrophobic interactions. The nitro group in ’s compound further reduces basicity and may improve stability under acidic conditions.

Substituent Variations at Position 1

3-Phenylprop-2-en-1-yl vs. Thiophen-2-ylmethyl

Replacing the phenylpropenyl group with a thiophen-2-ylmethyl substituent (as in ’s (Z)-3-Methyl-1-(thiophen-2-ylmethyl)-4-((trimethylsilyl)methylene)pyrrolidine) introduces sulfur heteroatoms. Thiophene’s aromaticity is weaker than benzene, but its electron-rich nature may enhance π-π stacking in molecular recognition. Additionally, sulfur’s polarizability could improve solubility in nonpolar solvents.

Aryl vs. Pyridine-Based Substituents

Compounds like 3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one () replace pyrrolidine with pyridine, a six-membered aromatic ring with a nitrogen atom. Pyridine’s lower basicity (pKa ~5.2 vs. pyrrolidine’s ~11.3) reduces protonation under physiological conditions, altering pharmacokinetics. The pyridine ring also enables coordination with metal catalysts, relevant in synthetic applications .

Catalytic Methods

In contrast, employs methylamine and ethanol under reflux for nucleophilic addition, emphasizing the role of electron-withdrawing groups in directing reactivity.

Structural Characterization

Software suites like SHELX () and Mercury () enable precise determination of ring puckering and intermolecular interactions. For example, the phenylpropenyl group’s planarity in the target compound could be analyzed via Mercury’s void visualization tools to assess packing efficiency in crystalline states .

Biological Activity

3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is a pyrrolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, characterized by a pyrrolidine ring substituted with a phenylpropene moiety, suggests a diverse range of interactions with biological targets.

Synthesis

The synthesis of 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine can be achieved through various methodologies, including multi-component reactions and cyclization techniques. These synthetic routes often involve the use of catalysts and specific reagents to facilitate the formation of the desired pyrrolidine structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine. For instance, a series of pyrrole derivatives were synthesized and tested for their antibacterial and antifungal activities. The results indicated that these compounds exhibited significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi:

CompoundActivity AgainstMIC (µg/mL)
8aStaphylococcus aureus25
8bE. coli50
8cC. albicans20

The presence of electron-donating groups, such as methoxy or methyl substituents, was found to enhance the antimicrobial activity, suggesting that structural modifications can lead to improved efficacy against microbial strains .

Anticancer Activity

The anticancer potential of 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine has also been investigated. A study focusing on similar pyrrolidine derivatives demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (T47D) and hepatoma (Huh7) cells. The IC50 values for these compounds were reported as follows:

Cell LineIC50 (µg/mL)
T47D5.0
Huh710.0

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as DNA intercalation and tubulin polymerization inhibition .

Case Studies

A notable case study involved the evaluation of a series of pyrrolidine derivatives for their anticancer activity. The study found that modifications at specific positions on the pyrrolidine ring significantly influenced biological activity. For example, compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine to various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in cancer progression and microbial resistance mechanisms. The docking scores indicate strong binding interactions, which correlate with the observed biological activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of pyrrolidine derivatives often involves nucleophilic substitution or cycloaddition reactions. For example, a modified Mannich reaction or allylation of pyrrolidine precursors could be employed. A catalytic approach using Fe₂O₃@SiO₂/In₂O₃ (as in ) may enhance regioselectivity. Reaction optimization should include temperature control (e.g., 80°C for 7 hours, as in ), solvent selection (ethanol or THF), and stoichiometric ratios of reagents like methylamine. Monitoring via thin-layer chromatography (TLC) and purification by column chromatography (e.g., dichloromethane/methanol gradients) are critical for isolating high-purity products .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, 2D-COSY), HPLC (with chiral columns for stereoisomer separation), and mass spectrometry (HRMS) for structural elucidation. For example, highlights NMR and HPLC for verifying substituent positions in similar pyrrolidine derivatives. Polarimetry or X-ray crystallography (if crystalline) can confirm stereochemistry .

Q. What are the key stability considerations for storing 3-methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine?

  • Methodological Answer : Store under inert gas (argon/nitrogen) in sealed containers at −20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light, as allyl groups (e.g., 3-phenylprop-2-en-1-yl) may degrade under these conditions. Regularly test stability via HPLC to detect decomposition products .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity or binding affinity of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., GPCRs or enzymes) using the compound’s 3D structure (generated via Gaussian or DFT optimization). Compare results with analogs like 1-methyl-1H-pyrrolo[2,3-b]pyridine ( ) to identify critical substituent interactions. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What strategies resolve contradictions in pharmacological data for pyrrolidine derivatives?

  • Methodological Answer : Conflicting results may arise from stereochemical variations or impurities. Use chiral resolution techniques (e.g., ’s HPLC methods) to isolate enantiomers. Validate purity (>95% via LC-MS) and compare bioactivity across batches. Statistical tools like ANOVA can assess reproducibility .

Q. How can structure-activity relationship (SAR) studies guide functionalization of the pyrrolidine core?

  • Methodological Answer : Systematically modify substituents (e.g., phenylpropene chain length, methyl group position) and evaluate effects on target binding. For example, ’s carboxamide analogs demonstrate how substituent bulk impacts receptor affinity. Use QSAR models to predict optimal modifications .

Q. What catalytic systems improve enantioselectivity in asymmetric synthesis?

  • Methodological Answer : Chiral catalysts like BINAP-metal complexes or organocatalysts (e.g., proline derivatives) can enhance enantiomeric excess (ee). ’s use of methylamine in ethanol under heating provides a template for optimizing ee via temperature and solvent polarity adjustments .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow GHS hazard codes (e.g., Xi for irritation; ). Use PPE (gloves, goggles), fume hoods, and inert-atmosphere techniques. For spills, neutralize with absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Emergency measures include rinsing eyes with water (S26) and seeking medical attention (S45) .

Q. How can researchers mitigate risks during scale-up synthesis?

  • Methodological Answer : Conduct calorimetry to assess exothermic risks. Gradually scale reactions (e.g., 1 g → 5 g → 25 g, as in ) under controlled conditions. Use in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

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